molecular formula C20H29N3O2 B5228157 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide

3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide

Cat. No. B5228157
M. Wt: 343.5 g/mol
InChI Key: XERGASWVPAYESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide, also known as MEP, is a synthetic compound that belongs to the class of piperidine-based drugs. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology.

Mechanism of Action

The exact mechanism of action of 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, it has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to activate signaling pathways involved in synaptic plasticity and neuronal survival. In oncology, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In immunology, it has been shown to modulate the activity of immune cells such as macrophages and T cells, leading to a decrease in inflammation and an increase in the immune response.
Biochemical and Physiological Effects
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In neuroscience, it has been shown to improve cognitive function and memory retention, increase synaptic plasticity, and protect against neuronal damage and cell death. In oncology, it has been shown to inhibit cancer cell growth and induce apoptosis, as well as to enhance the efficacy of chemotherapy and radiation therapy. In immunology, it has been shown to decrease inflammation and modulate the immune response, leading to a decrease in autoimmune symptoms and an increase in immune function.

Advantages and Limitations for Lab Experiments

3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other drugs with similar therapeutic potential. However, there are also some limitations to using 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, its effects may vary depending on the dose and duration of treatment, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide. In neuroscience, future studies could focus on exploring its potential to treat other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. In oncology, future studies could focus on optimizing its use in combination with other chemotherapeutic agents and radiation therapy. In immunology, future studies could focus on its potential to treat other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and to develop more targeted and effective therapies based on its properties.
Conclusion
3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, to inhibit cancer cell growth, and to modulate the immune response. While there are still many unanswered questions about its mechanism of action and optimal use, it has the potential to be a valuable tool for researchers in the future.

Synthesis Methods

3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide can be synthesized through a multistep process that involves the reaction of indole-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 2-methoxyethylamine and propanoyl chloride to yield 3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide.

Scientific Research Applications

3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, it has been studied for its potential to inhibit cancer cell growth and induce apoptosis in various types of cancer cells. In immunology, it has been shown to have anti-inflammatory effects and to modulate the immune response in animal models of autoimmune diseases.

properties

IUPAC Name

3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-25-13-10-21-20(24)7-6-16-8-11-23(12-9-16)15-18-14-17-4-2-3-5-19(17)22-18/h2-5,14,16,22H,6-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERGASWVPAYESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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